

Technical Guide: Anilazine

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Anilazine**, a triazine fungicide. It covers its physicochemical properties, mechanism of action, relevant experimental protocols, and toxicological data, presented in a format tailored for a scientific audience.

Physicochemical and Toxicological Data

Anilazine is a chlorinated triazine compound. Its key quantitative properties are summarized in the table below for easy reference.



Property	Value	Reference(s)
Molecular Weight	275.52 g/mol	[1]
Chemical Formula	C ₉ H ₅ Cl ₃ N ₄	[1]
CAS Number	101-05-3	[1]
IUPAC Name	4,6-dichloro-N-(2- chlorophenyl)-1,3,5-triazin-2- amine	[2]
Appearance	White to tan crystals or white powder	[1]
Melting Point	159 °C	[1]
Solubility in Water	8 mg/L	[1]
Oral LD50 (Rat)	> 2000 mg/kg	[1]
Dermal LD₅₀ (Rabbit)	> 2000 mg/kg	[1]
Inhalation LC50 (Rat)	> 0.729 mg/L (4 h)	[1]

Mechanism of Action: Inhibition of Mitochondrial Respiration

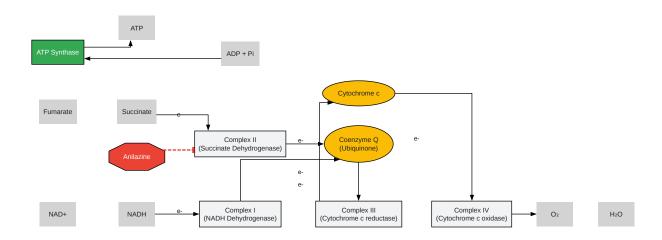
Anilazine's primary mode of action as a fungicide is the disruption of cellular respiration in fungal pathogens. Specifically, it functions as an inhibitor of the mitochondrial electron transport chain.

Experimental evidence indicates that **Anilazine** targets and inhibits the activity of succinate dehydrogenase (Complex II). This enzyme plays a crucial role in both the Krebs cycle and the electron transport chain, catalyzing the oxidation of succinate to fumarate. By inhibiting this key enzyme, **Anilazine** effectively blocks the flow of electrons, leading to a significant reduction in ATP synthesis and ultimately causing cellular energy depletion and fungal cell death. Studies have shown that **Anilazine** completely inhibits succinate oxidation.[3] While it also affects glucose oxidation to a lesser extent, its primary impact is on the succinate dehydrogenase-mediated step in mitochondrial respiration.



Signaling Pathway: Mitochondrial Electron Transport Chain Inhibition

The following diagram illustrates the point of inhibition of **Anilazine** within the mitochondrial electron transport chain.



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Caption: Inhibition of Complex II by **Anilazine** in the mitochondrial ETC.

Experimental Protocols Synthesis of Anilazine (Representative Protocol)

The synthesis of **Anilazine**, a disubstituted s-triazine, can be achieved through a sequential nucleophilic substitution reaction starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms on the triazine ring is temperature-dependent, allowing for







controlled, stepwise substitution. The following is a representative protocol for the synthesis of a related N-substituted dichlorotriazine.

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Cyanuric chloride

- 2-chloroaniline
- Sodium carbonate (Na₂CO₃)
- Acetone

Materials:

- Water
- Ice

Procedure:

- A solution of cyanuric chloride in acetone is prepared and cooled to 0-5 °C in an ice bath with vigorous stirring.
- An aqueous solution of sodium carbonate is added to the cyanuric chloride solution to act as a base.
- A solution of 2-chloroaniline in acetone is added dropwise to the reaction mixture, maintaining the temperature between 0-5 °C. The reaction is highly exothermic and careful temperature control is crucial to prevent the disubstitution of the triazine ring.
- After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at 0-5
 °C.
- The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is poured into a large volume of ice water to precipitate the product.



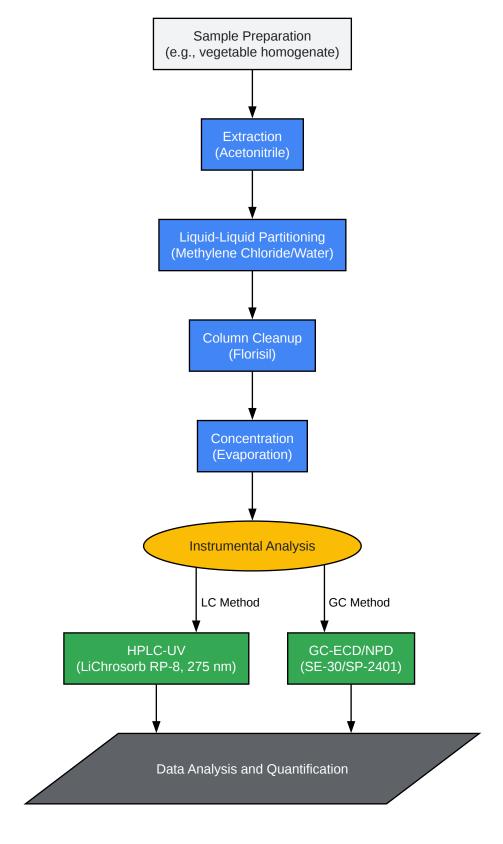
- The solid product is collected by filtration, washed thoroughly with water to remove any unreacted starting materials and salts, and then dried under vacuum.
- The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone/water, to yield pure 4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine (Anilazine).

Analytical Determination of Anilazine in Biological Matrices

The quantification of **Anilazine** residues in environmental and biological samples is critical for regulatory and research purposes. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed methods.

Workflow for Anilazine Analysis:





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Caption: General workflow for the analysis of **Anilazine** in samples.



Liquid Chromatography (LC) Method:

- Extraction: Samples are extracted with acetonitrile.
- Cleanup: The extract is partitioned into methylene chloride, concentrated, and cleaned up using a Florisil column.
- Separation: The analysis is performed on a LiChrosorb RP-8 column.
- Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 55:45 v/v) is used.
- Detection: **Anilazine** is detected by UV absorbance at its maximum of 275 nm.
- Sensitivity: Detection limits are typically in the low parts-per-million (ppm) range, around 0.02 ppm in vegetable matrices.

Gas Chromatography (GC) Method:

- Extraction and Cleanup: Similar to the LC method.
- Separation: A packed column such as 4% SE-30 + 6% SP-2401 is used.
- Detectors: Electron Capture Detector (ECD) or Nitrogen-Phosphorus Detector (NPD) are suitable for sensitive detection of the chlorinated and nitrogen-containing **Anilazine** molecule.
- Sensitivity: Detection limits are comparable to the LC method, in the range of 0.02-0.05 ppm.

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